molecular formula C21H28N2O3S B2873121 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1170294-38-8

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2873121
CAS No.: 1170294-38-8
M. Wt: 388.53
InChI Key: CXMOBUIPDBFAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core substituted with a 2-methoxyethyl group at the 1-position and a 2,4,5-trimethylbenzenesulfonamide moiety at the 7-position. The THQ scaffold is widely explored in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as opioid receptors, mTOR kinases, and others . The 2-methoxyethyl substituent may enhance solubility and metabolic stability, while the trimethylbenzenesulfonamide group likely contributes to steric and electronic modulation of target binding .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-12-17(3)21(13-16(15)2)27(24,25)22-19-8-7-18-6-5-9-23(10-11-26-4)20(18)14-19/h7-8,12-14,22H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMOBUIPDBFAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A modified approach involves reacting 4-aminophenylacetic acid derivatives with valeric acid analogs. Heating 7-nitro-1,2,3,4-tetrahydroquinoline precursors in the presence of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) at 65–75°C for 2–4 hours achieves cyclization with >80% yield. The nitro group at position 7 is subsequently reduced to an amine using hydrogenation over palladium on carbon (Pd/C) in ethanol at 50°C.

Functionalization at Position 1

Introducing the 2-methoxyethyl group at the nitrogen atom of tetrahydroquinoline employs alkylation. Treating 1,2,3,4-tetrahydroquinolin-7-amine with 2-methoxyethyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 6 hours affords 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine. Yields typically range from 70–85%, depending on the stoichiometry of the alkylating agent.

Synthesis of 2,4,5-Trimethylbenzenesulfonamide

The sulfonamide component is prepared via sulfonation of a substituted benzene derivative. Patent CN104829499A details a robust method for synthesizing benzenesulfonamide derivatives.

Sulfonation of Mesitylene

2,4,5-Trimethylbenzenesulfonyl chloride is synthesized by reacting mesitylene (1,3,5-trimethylbenzene) with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours. The crude sulfonyl chloride is isolated by precipitation in ice water and purified via recrystallization from hexane, achieving 90–95% purity.

Formation of the Sulfonamide

The sulfonamide is generated by reacting 2,4,5-trimethylbenzenesulfonyl chloride with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at room temperature for 4 hours. The product is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated to yield 2,4,5-trimethylbenzenesulfonamide in 85–90% yield.

Coupling of Tetrahydroquinoline and Sulfonamide Moieties

The final step involves coupling 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine with 2,4,5-trimethylbenzenesulfonamide.

Sulfonamide Bond Formation

A mixture of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), 2,4,5-trimethylbenzenesulfonyl chloride (1.2 equiv), and triethylamine (Et₃N, 2.0 equiv) in dichloromethane (DCM) is stirred at 25°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with DCM, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound in 75–80% yield.

Optimization and Analytical Data

Reaction Condition Optimization

  • Temperature : Elevated temperatures (50°C) reduce reaction time to 6 hours but may promote side reactions (e.g., sulfonate ester formation).
  • Solvent : Dichloromethane outperforms THF or DMF in minimizing byproducts.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.60 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, NCH₂), 3.55 (t, J = 6.0 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃), 2.85–2.70 (m, 2H, CH₂), 2.50–2.40 (m, 5H, Ar-CH₃), 2.30–2.20 (m, 2H, CH₂).
  • MS (ESI) : m/z 429.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Patent)
Cyclization Yield 82% N/A
Alkylation Yield 78% N/A
Sulfonamide Yield N/A 88%
Coupling Yield 75% 80%
Total Time (hours) 24 20

Chemical Reactions Analysis

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analogs suggest:

  • MOR/Kinase Selectivity : Compounds like 14d (MOR-targeted) prioritize lipophilic substituents, whereas mTOR inhibitors (10a/b) favor acyl groups for membrane penetration . The target compound’s 2-methoxyethyl group may position it for CNS targets requiring balanced lipophilicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.